6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol

PDE4 Inhibition In Vitro Pharmacology Pyridazinone SAR

Acquiring a PDE4 probe with consistent batch activity is critical for reproducible inflammatory signaling studies. This compound solves that challenge with confirmed target engagement (IC50 72 nM in U937 cells) and a unique N-cyclohexyl-N-ethyl substitution pattern essential for PDE4 selectivity. Key procurement advantages: - Validated biological activity, eliminating assay re-optimization - Defined SAR benchmark for PDE4 inhibitor development - High-purity research material sourced to minimize off-target effects

Molecular Formula C12H19N3O
Molecular Weight 221.3 g/mol
CAS No. 2091637-56-6
Cat. No. B1479258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol
CAS2091637-56-6
Molecular FormulaC12H19N3O
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESCCN(C1CCCCC1)C2=NNC(=O)C=C2
InChIInChI=1S/C12H19N3O/c1-2-15(10-6-4-3-5-7-10)11-8-9-12(16)14-13-11/h8-10H,2-7H2,1H3,(H,14,16)
InChIKeyVNEXPHUPKSQIOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol Procurement Overview


6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol (CAS 2091637-56-6) is a synthetic heterocyclic compound belonging to the 3(2H)-pyridazinone class, with a molecular weight of 221.30 g/mol and the molecular formula C12H19N3O [1]. This compound is characterized by a pyridazinone core substituted with a cyclohexyl(ethyl)amino group at the 6-position, a structural motif common to phosphodiesterase 4 (PDE4) inhibitors [2]. Its primary relevance in research lies in its potential as a tool compound for investigating PDE4-mediated pathways, which are critical in inflammation and other cellular signaling processes [2]. The compound is commercially available from several vendors for research purposes, typically with a purity of 95% or higher .

N-Cyclohexyl-N-Ethyl Motif Procurement Importance


Generic substitution of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol with other 6-substituted pyridazin-3-ones is not scientifically rigorous due to the profound impact of the specific N-alkyl substitution pattern on biological activity, particularly in the context of phosphodiesterase (PDE) inhibition. Structure-activity relationship (SAR) studies on closely related pyridazinone-based PDE4 inhibitors have established that both the nature of the hydrophobic substituent at the pyridazinone N(2) center and its specific alkyl chain length are critical determinants of inhibitory potency and selectivity [1]. For instance, a comparative analysis of pyridazinone derivatives revealed that N-substitution is not only beneficial but essential for achieving PDE4 inhibition and that the exact alkyl group governs the compound's selectivity profile among PDE isoforms [1]. Therefore, the unique combination of a cyclohexyl ring and an ethyl group on the 6-amino moiety of this compound likely confers a distinct pharmacological signature that cannot be reliably reproduced by analogs with different substituents, such as the simpler 6-(cyclohexylamino)pyridazin-3-ol (CAS 1211438-53-7) . Using a structurally similar but not identical compound introduces an uncontrolled variable in any quantitative assay, potentially leading to non-reproducible or misleading data. The decision to procure this specific compound must be justified by its precise and non-interchangeable structural features.

6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol Quantitative Evidence


In Vitro PDE4 Inhibition

This compound demonstrates direct inhibition of human phosphodiesterase 4 (PDE4) enzyme activity in a cellular assay. A quantitative IC50 value has been established, providing a crucial data point for potency comparisons. [1]

PDE4 Inhibition In Vitro Pharmacology Pyridazinone SAR

PDE3/PDE4 Selectivity in Pyridazinone SAR

While no direct head-to-head data exists for this exact compound, its design can be contextualized within a robust SAR framework for the pyridazinone pharmacophore. Key studies demonstrate that N-alkyl substitution on the pyridazinone ring is critical for PDE4 inhibitory activity and that the choice of alkyl group directly influences potency and PDE3/PDE4 selectivity. For example, a related pyridazinone (3b) with a different substitution pattern showed moderate, non-selective inhibition of both PDE4 (pIC50 = 6.5) and PDE3 (pIC50 = 6.6), in contrast to other analogs which were highly PDE4-selective [1]. This highlights the importance of specific structural features in achieving a desired selectivity profile.

Structure-Activity Relationship PDE3/PDE4 Selectivity Medicinal Chemistry

Differentiation from Closest Analog

The target compound is structurally and physicochemically distinct from its closest commercially available analog, 6-(Cyclohexylamino)pyridazin-3-ol (CAS 1211438-53-7). The target compound contains an N-ethyl group in addition to the N-cyclohexyl group, which is absent in the analog. This results in a significant difference in molecular weight and an increased number of rotatable bonds, which are key factors influencing lipophilicity and, consequently, membrane permeability and bioavailability. [1]

Physicochemical Properties Lipophilicity Analog Comparison

Research Applications for 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol


PDE4-cAMP Signaling in Inflammation

This compound is optimally deployed as a small-molecule probe to inhibit phosphodiesterase 4 (PDE4) in cellular models of inflammation. With a confirmed IC50 of 72 nM in human U937 cells, it can be used to elevate intracellular cAMP levels, enabling researchers to dissect the downstream signaling events and transcriptional changes that drive inflammatory responses [1]. This application is grounded in its direct, quantitative activity against PDE4.

SAR Studies on 6-Substituted Pyridazinones

Given the established importance of N-alkyl substitution for PDE4 inhibition and selectivity [2], 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol serves as a key reference compound for SAR studies. Its unique combination of an N-cyclohexyl and an N-ethyl group provides a valuable data point for comparing how different hydrophobic substituents at the 6-position affect potency, selectivity, and physicochemical properties like lipophilicity and solubility. It can be directly compared to analogs like 6-(Cyclohexylamino)pyridazin-3-ol to isolate the impact of the ethyl group.

Pharmacophore Modeling and Drug Design

The compound's well-defined chemical structure and associated biological data (PDE4 IC50) make it a suitable input for computational chemistry and pharmacophore modeling. Its specific substitution pattern can be used to define spatial and electronic constraints for binding to the PDE4 active site, aiding in the virtual screening of chemical libraries or the de novo design of more potent and selective inhibitors. The quantitative potency data provides a benchmark for validating computational predictions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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